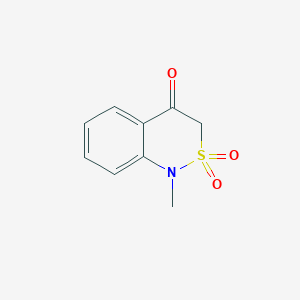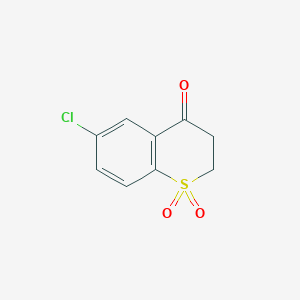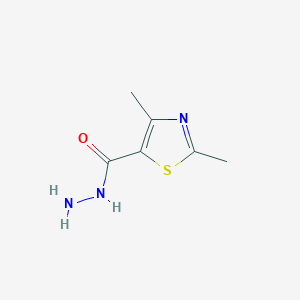
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Vue d'ensemble
Description
The compound seems to be related to a class of chemicals that includes various herbicidal active compounds . These compounds are often used in agriculture for controlling undesired weeds .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate” were not found, similar compounds have been synthesized using various methods. For example, one method involves the reaction of 6-methyluracil with 2-chloromethyltiiran .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate and its derivatives are utilized in various synthetic chemical reactions. For example, a study focused on synthesizing a compound from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid, using reactions like condensation, chlorination, and esterification. The structure of the synthesized compound was confirmed through techniques like IR, 1H NMR, and X-ray diffraction (Yan Shuang-hu, 2014).
Photoreactive Properties
- The compound shows interesting behavior in photochemical reactions. When exposed to different solvents like hexane and methanol, it produces varying photochemical products. This reactivity is influenced by factors like the bulkiness of alkyl groups in the compound (M. Saito et al., 1998).
Synthesis of Heterocycles
- This compound is a key starting material in the synthesis of various heterocyclic compounds. For instance, it has been used for synthesizing substituted 3-hydroxythiophenes, demonstrating its utility in creating structurally diverse compounds (Y. Ostapiuk et al., 2021).
Herbicidal Applications
- Studies have also explored the use of similar compounds in agriculture, particularly as herbicides. Dichlofop-methyl, a related compound, has been shown to be an effective herbicide for controlling wild oat in wheat. Its mode of action includes functioning as a strong auxin antagonist and inhibiting root growth (M. Shimabukuro et al., 1978).
Material Science and Polymer Chemistry
- The compound is also significant in the field of material science. It has been used in the synthesis of novel copolymers with trisubstituted ethylenes and styrene, indicating its role in developing materials with unique properties like high glass transition temperatures (Katherine Kim et al., 1999).
Stereoselective Synthesis and Molecular Studies
- The compound's derivatives are used in stereoselective synthesis, which is crucial in creating specific molecular configurations. This has implications in fields like pharmaceuticals, where molecular configuration can affect a drug's efficacy and safety (A. Mabied et al., 2016).
Applications in Medicinal Chemistry
- Derivatives of this compound have been researched for their potential in medicinal chemistry, particularly in synthesizing metal complexes with anti-tumor activities. These studies are crucial for developing new therapeutic agents for cancer treatment (A. Aboelmagd et al., 2021).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
A study on a similar compound suggests that it is metabolized in vivo . These properties significantly impact the bioavailability of the compound.
Result of Action
Compounds with similar structures have been known to induce various cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. For instance, the temperature and pH of the environment can affect the compound’s stability and activity .
Analyse Biochimique
Biochemical Properties
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neural transmission.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of glycogen synthase kinase-3 (GSK-3), an enzyme involved in numerous cellular processes, including cell proliferation and apoptosis . By inhibiting GSK-3, this compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the binding of this compound to GSK-3 results in the inhibition of the enzyme’s activity, which in turn affects downstream signaling pathways and gene expression . Additionally, this compound can interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of cellular processes. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular function . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further affect cellular processes . The metabolic pathways of this compound can also impact its overall efficacy and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in certain tissues . The distribution of this compound can influence its localization and overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNFVLUGKXPFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374209 | |
| Record name | Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56719-67-6 | |
| Record name | Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56719-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)












![Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1363533.png)